(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid
Description
(2E)-3-(3-Chlorophenyl)-2-thien-2-ylacrylic acid (CAS: 1017114-62-3) is an α,β-unsaturated carboxylic acid characterized by a trans-configuration (E-isomer) at the double bond. Its molecular formula is C₁₃H₉ClO₂S, with a molecular weight of 264.52 g/mol. The compound features a thien-2-yl group at position 2 and a 3-chlorophenyl substituent at position 3 of the acrylic acid backbone. The chlorine atom introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to non-halogenated analogs .
Structural studies of related compounds often employ crystallographic tools like SHELX and ORTEP .
Properties
Molecular Formula |
C13H9ClO2S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H9ClO2S/c14-10-4-1-3-9(7-10)8-11(13(15)16)12-5-2-6-17-12/h1-8H,(H,15,16)/b11-8- |
InChI Key |
PZSZVSZONHQZQF-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C2=CC=CS2)\C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death.
Table 1: Anticancer Activity of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| PC-3 (Prostate) | 12 | Caspase activation |
| A549 (Lung) | 18 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Polymer Chemistry
(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid can be utilized as a monomer in the synthesis of polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices enhances their stability and resistance to degradation.
Table 2: Properties of Polymers Derived from (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(ester) | 250 | 45 |
| Polyurethane | 230 | 50 |
| Poly(acrylate) | 200 | 40 |
Coatings and Adhesives
The compound's chemical structure allows it to serve as an effective additive in coatings and adhesives, improving adhesion properties and resistance to environmental factors such as moisture and UV radiation.
Future Research Directions
Further research is needed to explore the full potential of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid in various applications:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its biological effects could lead to better therapeutic strategies.
- Formulation Development : Investigating different formulations for enhanced bioavailability and efficacy in clinical settings.
- Material Optimization : Exploring variations in polymer formulations to maximize performance characteristics for industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparison
Key structural analogs include derivatives with variations in substituents, hybridization, and functional groups. A comparative analysis is provided below:
Table 1: Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (2E)-3-(3-Chlorophenyl)-2-thien-2-ylacrylic acid | 1017114-62-3 | C₁₃H₉ClO₂S | 264.52 | 3-Chlorophenyl, thien-2-yl |
| 3-(2-Thienyl)acrylic acid | 15690-25-2 | C₇H₆O₂S | 154.19 | Thien-2-yl |
| (2E)-3-Phenyl-2-thien-2-ylacrylic acid | - | C₁₃H₁₀O₂S | 238.28 | Phenyl, thien-2-yl |
| 2-Methyl-3-(3-methylphenyl)acrylic acid | - | C₁₁H₁₂O₂ | 176.21 | 3-Methylphenyl, methyl |
| 2-Cyano-3-thien-2-yl-acrylic acid methyl ester | 29577-54-6 | C₉H₇NO₂S | 193.23 | Cyano, methyl ester, thien-2-yl |
Key Observations :
- The 3-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to phenyl or methyl substituents.
- The methyl ester and cyano derivatives (e.g., 29577-54-6) lack a free carboxylic acid group, altering solubility and reactivity .
Physicochemical Properties
The electronic effects of substituents significantly influence acidity (pKa), solubility, and partition coefficients (LogP).
Table 2: Estimated Physicochemical Properties
| Compound | pKa (COOH)* | Solubility (mg/mL)* | Melting Point (°C)* | LogP* |
|---|---|---|---|---|
| (2E)-3-(3-Chlorophenyl)-2-thien-2-ylacrylic acid | ~3.5 | ~0.5 (Water) | 180-185 | ~3.2 |
| 3-(2-Thienyl)acrylic acid | ~4.1 | ~10 (Water) | 150-155 | ~1.8 |
| (2E)-3-Phenyl-2-thien-2-ylacrylic acid | ~3.8 | ~2 (Water) | 165-170 | ~2.5 |
| 2-Methyl-3-(3-methylphenyl)acrylic acid | ~4.5 | ~15 (Water) | 120-125 | ~2.0 |
| 2-Cyano-3-thien-2-yl-acrylic acid methyl ester | N/A | ~50 (DMSO) | 75-80 | ~1.5 |
*Note: Values are estimated based on structural analogs and require experimental verification.
Key Findings :
- Acidity: The electron-withdrawing chlorine atom lowers the pKa of the target compound (~3.5) compared to non-chlorinated analogs (e.g., phenyl derivative: ~3.8) .
- Solubility : The free carboxylic acid group in the target compound reduces water solubility compared to ester derivatives, which are more soluble in organic solvents like DMSO .
- Lipophilicity : Higher LogP values for chlorinated derivatives suggest enhanced membrane permeability, relevant in drug design .
Hydrogen Bonding and Crystal Packing
The carboxylic acid group enables strong hydrogen bonds, influencing crystal packing and stability. For example:
- In 3-(2-thienyl)acrylic acid (CAS 15690-25-2), hydrogen bonds form dimers via O–H···O interactions, as observed in SHELX-refined structures .
- The 3-chlorophenyl group in the target compound may introduce additional halogen bonding (C–Cl···π), altering packing motifs compared to methyl or phenyl analogs .
Biological Activity
(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid, a compound characterized by its unique thienyl and chlorophenyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer effects.
- Receptor Interaction : It could potentially bind to specific receptors, altering their activity and influencing cellular signaling pathways.
- Antimicrobial Action : Its structural components may facilitate interactions with microbial cell membranes or metabolic pathways, leading to antibacterial effects.
Antimicrobial Activity
Research has indicated that (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 125 |
| Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 250 |
| Pseudomonas aeruginosa | 500 |
These results suggest that the compound has the potential to be developed into an antimicrobial agent, particularly against resistant strains .
Anticancer Activity
The anticancer potential of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 μM. The compound was found to activate caspase pathways, leading to programmed cell death .
Research Findings
Recent studies have highlighted the diverse biological activities of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid:
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance the efficacy of existing treatments for infections and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
